molecular formula C23H20F3N3O2S B563073 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole CAS No. 1076198-61-2

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole

Cat. No.: B563073
CAS No.: 1076198-61-2
M. Wt: 459.487
InChI Key: CZUOFBHOTCVYSF-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridylmethylthio group at position 2 and a benzyloxy substituent at position 5 of the benzimidazole core. It serves as a key intermediate in synthesizing proton pump inhibitors (PPIs) such as lansoprazole (). The thioether (-S-) linkage distinguishes it from active PPIs, which typically contain a sulfinyl (-SO-) group. Its molecular weight is 483.63 g/mol (), and its structural complexity necessitates precise synthetic protocols involving nucleophilic substitutions and oxidation steps ().

Properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-6-phenylmethoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O2S/c1-15-20(27-10-9-21(15)31-14-23(24,25)26)13-32-22-28-18-8-7-17(11-19(18)29-22)30-12-16-5-3-2-4-6-16/h2-11H,12-14H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOFBHOTCVYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652658
Record name 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
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Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-61-2
Record name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-6-(phenylmethoxy)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole typically involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antiulcer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antiulcer properties. The compound has been shown to inhibit gastric acid secretion and promote mucosal protection against ulcers. It operates through mechanisms that involve the inhibition of Helicobacter pylori growth, a common cause of gastric ulcers.

Case Study : In a study published in Pharmaceutical Research, the compound was tested in animal models for its efficacy against induced gastric ulcers. Results demonstrated a marked reduction in ulcer area compared to control groups, supporting its potential as a therapeutic agent for peptic ulcer disease .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the benzimidazole moiety. Preliminary studies have indicated effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study : A recent investigation highlighted its activity against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to increased susceptibility to other antibiotics .

Anticancer Effects

Emerging research suggests that this compound may possess anticancer properties. The benzimidazole derivatives have been linked to apoptosis induction in cancer cells.

Case Study : In vitro studies conducted on breast cancer cell lines showed that treatment with the compound resulted in significant cell death and reduced proliferation rates. These findings were published in Journal of Medicinal Chemistry, indicating that further clinical trials could be warranted .

Mechanism of Action

The mechanism of action of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole involves inhibition of the proton pump in the stomach lining. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The compound targets the H+/K+ ATPase enzyme, blocking the final step of acid production .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and applications are influenced by:

  • Functional groups linking the pyridyl and benzimidazole moieties : Thio (-S-), sulfinyl (-SO-), and sulfonyl (-SO₂-) groups dictate reactivity and pharmacological activity.
Table 1: Structural and Functional Comparison
Compound Name Benzimidazole Substituent Pyridyl Substituent Functional Group (X) Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 5-benzyloxy 3-methyl-4-(2,2,2-trifluoroethoxy) -S- 483.63 Synthetic intermediate for PPIs
Lansoprazole 5-methoxy 3-methyl-4-(2,2,2-trifluoroethoxy) -SO- 369.36 Active PPI (H+/K+-ATPase inhibitor)
Lansoprazole Related Compound A (Impurity) - 3-methyl-4-(2,2,2-trifluoroethoxy) -SO₂- 385.36 Inactive degradation product
5-(tert-Butyldimethylsilyloxy) Analog 5-silyloxy 3-methyl-4-(2,2,2-trifluoroethoxy) -S- 483.63 Enhanced lipophilicity
5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridyl)methyl]thio-benzimidazole 5-methoxy 4-methoxy-3,5-dimethyl -S- ~350 (estimated) Antibacterial activity (hypothesized)

Stability and Metabolic Considerations

  • Thioether vs. Sulfinyl : The thioether in the target compound is oxidation-prone, necessitating controlled storage (). In contrast, lansoprazole’s sulfinyl group is more stable but still susceptible to further oxidation to sulfonyl under acidic conditions.
  • Benzyloxy Group : Compared to methoxy in lansoprazole, benzyloxy may confer resistance to hepatic demethylation but could increase cytochrome P450-mediated metabolism due to aromatic ring interactions.

Biological Activity

The compound 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole (CAS Number: 1184993-29-0) is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F3N3O4S
  • Molecular Weight : 429.41 g/mol
  • Structure : The compound features a benzimidazole core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It appears to modulate several signaling pathways, including those involving apoptosis-related proteins.
  • Case Study - In Vitro Studies :
    • In a study involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM.
    • Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • In Vitro Testing : It demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Mechanism : The suspected mechanism involves interference with bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

Activity TypeTest SystemObserved EffectReference
AnticancerHuman breast cancer cellsReduced viability (IC50 ~10 µM)
AnticancerHuman colon cancer cellsInduced apoptosis
AntimicrobialGram-positive bacteriaMIC ~32-64 µg/mL

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzimidazole derivatives, highlighting the importance of specific substituents on biological activity. The trifluoroethoxy group in this compound enhances lipophilicity, potentially increasing cellular uptake and bioavailability.

Case Study - Structure-Activity Relationship

A comparative analysis of various benzimidazole derivatives revealed that modifications at the 4-position significantly influenced anticancer efficacy. The presence of electron-withdrawing groups like trifluoroethoxy was associated with enhanced potency against certain cancer cell lines.

Q & A

How can the synthesis of this compound be optimized for higher yield and purity?

Basic Research Focus
The synthesis involves multi-step reactions, often requiring nucleophilic substitution and cyclization. Key variables include solvent choice, catalyst concentration, and reaction temperature. For example, sodium methoxide in methanol under reflux (yield: 75%) is effective for introducing the methoxy group . Optimizing stoichiometry (e.g., 30% sodium methoxide solution at 2.0 moles) and purification via recrystallization (ethanol or ethyl acetate) improves purity (95.5% by HPLC) . Methodological adjustments, such as anhydrous magnesium chloride as a desiccant, reduce side reactions .

What advanced techniques are recommended for structural elucidation and crystallographic analysis?

Advanced Research Focus
Single-crystal X-ray diffraction (SXRD) is critical. The compound’s monohydrate form was resolved using SHELXL-97 (R-factor: 0.041), confirming the pyridylmethylthio and benzyloxy substituents . Employ SHELX programs for refinement: SHELXL for small-molecule refinement and SHELXS for structure solution, ensuring accurate bond-length precision (mean σ(C–C): 0.003 Å) . Pair with spectroscopic validation (¹H/¹³C NMR, IR) to cross-check functional groups .

How should researchers design experiments to evaluate biological activity, such as antimicrobial effects?

Basic Research Focus
Leverage structure-activity relationship (SAR) principles. Analogous benzimidazoles with methoxy and trifluoroethoxy groups show antifungal activity . Design minimum inhibitory concentration (MIC) assays against Candida albicans or Staphylococcus aureus. Use microdilution methods (96-well plates) with compound concentrations ranging 1–128 µg/mL, comparing to fluconazole as a positive control . Monitor time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

How can contradictory bioactivity data between studies be systematically analyzed?

Advanced Research Focus
Contradictions often arise from substituent variations or assay conditions. For example, trifluoroethoxy groups may enhance membrane permeability but reduce solubility, altering MIC values . Perform meta-analysis using cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP, polar surface area, and bioactivity. Validate via molecular docking (AutoDock Vina) against target enzymes (e.g., CYP51 for antifungals), comparing binding poses of active vs. inactive analogs .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Focus
Combine molecular dynamics (MD) and quantum mechanics (QM). Dock the compound into homology models of targets (e.g., Aspergillus β-tubulin) using Glide SP mode. Refine poses with Prime-MM/GBSA to calculate binding free energies . For electronic effects, conduct DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions influencing target interactions .

Which analytical methods are most effective for assessing synthetic intermediates and final product purity?

Basic Research Focus
Use orthogonal techniques:

  • TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) for rapid monitoring .
  • HPLC with C18 columns (UV detection at 254 nm) to quantify purity (>95%) .
  • ¹H NMR in DMSO-d₆: Key signals include δ 8.2–8.4 ppm (pyridyl protons) and δ 5.1–5.3 ppm (benzyloxy CH₂) .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages to confirm stoichiometry .

How can researchers scale up synthesis without compromising yield or purity?

Advanced Research Focus
Address solvent volume and mixing efficiency. In Example 3 , scaling from 100 g to 4.14 kg required optimized reagent addition rates (dropwise over 40 minutes) and temperature control (±2°C). Use continuous flow reactors for exothermic steps (e.g., cyclization) to maintain consistency. Post-synthesis, implement crystallization screening (POLARY) to identify ideal solvents (e.g., ethyl acetate/water) for large-scale recrystallization .

What strategies resolve challenges in stereochemical or regiochemical outcomes during synthesis?

Advanced Research Focus
For sulfoxide byproducts (e.g., 67% ee with Mn catalysts), employ asymmetric oxidation using (R,R)-salen ligands and H₂O₂ in acetonitrile at -10°C . Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Adjust reaction time (≤5 hours) to minimize overoxidation to sulfones (<5%) .

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